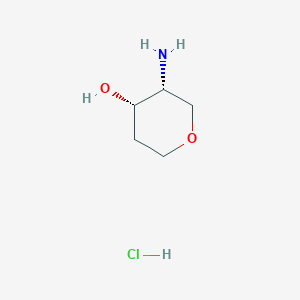
4-Fluoro-2,6-dimethoxybenzoic acid
Vue d'ensemble
Description
“4-Fluoro-2,6-dimethoxybenzoic acid” is a compound of scientific interest due to its potential use in various fields of research and industry. It has a molecular weight of 200.17 .
Molecular Structure Analysis
The IUPAC name for “this compound” is the same as the common name . The InChI code for this compound is 1S/C9H9FO4/c1-13-6-3-5 (10)4-7 (14-2)8 (6)9 (11)12/h3-4H,1-2H3, (H,11,12) .
Applications De Recherche Scientifique
Oxidation and Synthesis Applications : 4-Fluoro-2,6-dimethoxybenzoic acid can be utilized in the oxidation of primary amines to nitroso-compounds, as demonstrated in the study by Nunno, Florio, and Todesco (1970). This process involves the transformation of 2,6-difluoroaniline into 4-fluoro-2,1,3-benzoxadiazole, followed by nitration to produce the 7-nitro-derivative (Nunno, Florio, & Todesco, 1970).
Biochemical Research : In biochemical studies, compounds like this compound are significant in understanding enzymatic activities. For instance, research by Stupperich, Konle, and Eckerskorn (1996) focused on the O-demethylase activity in enzymes, highlighting how fluorinated and chlorinated substituents enhance O-demethylation rates, indicating an electron delocalized aromatic structure supports methyl ether activation mechanisms (Stupperich, Konle, & Eckerskorn, 1996).
Chemical Synthesis and Transformations : In the field of chemical synthesis, researchers have explored the formation of various chemical structures using fluoro-substituted benzoic acid derivatives. For example, Umezu, Tabuchi, and Kimura (2003) found that ortho-substituted fluorine in 2,4-difluorobenzoic acid could be regio-selectively replaced with hydroxide, transforming into salicylic acid derivatives (Umezu, Tabuchi, & Kimura, 2003).
Medical Research Applications : In medical research, fluorine-substituted benzoic acid derivatives, including this compound, have been studied for their potential in developing new pharmaceutical compounds. For instance, Hammam et al. (2005) synthesized compounds tested against human cancer cell lines, indicating potential anticancer activity (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Materials Science and Polymorphism : In materials science, compounds like this compound are useful in studying the polymorphism of organic molecules. Semjonova and Be̅rziņš (2022) used 2,6-dimethoxybenzoic acid as a model substance to investigate how additives control the polymorphic outcome in crystallization processes (Semjonova & Be̅rziņš, 2022).
Environmental and Ecological Studies : this compound and its derivatives also find applications in environmental and ecological studies. For example, Londry and Fedorak (1993) used fluorinated compounds, including 6-fluoro-3-methylphenol, to track the degradation pathways in a methanogenic m-cresol-degrading consortium, revealing insights into environmental pollutant degradation (Londry & Fedorak, 1993).
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which typically involve palladium as a catalyst .
Mode of Action
In the context of SM cross-coupling reactions, 4-Fluoro-2,6-dimethoxybenzoic acid likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound likely participates in carbon–carbon bond-forming reactions .
Result of Action
In the context of SM cross-coupling reactions, the compound likely contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in SM cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Analyse Biochimique
Biochemical Properties
4-Fluoro-2,6-dimethoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on biological systems . High doses of this compound can result in toxicity, affecting vital organs and systems in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence metabolic flux and alter the levels of metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in various biological processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
4-fluoro-2,6-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJIVISEGMWEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)







![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)





